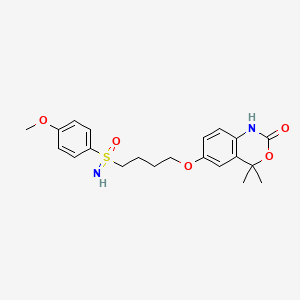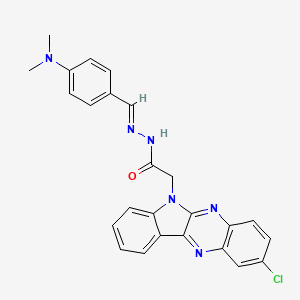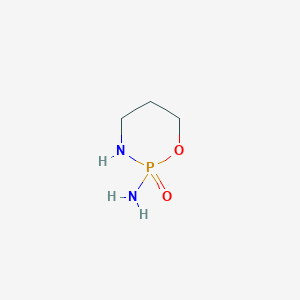
2,3-Didechloroethyl-ifosfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Didechloroethyl-ifosfamide is a derivative of ifosfamide, a well-known chemotherapeutic agent. Ifosfamide itself is an alkylating agent used in the treatment of various cancers, including testicular cancer, ovarian cancer, and certain types of sarcomas . The modification to this compound involves the removal of chlorine atoms from the ethyl groups, potentially altering its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didechloroethyl-ifosfamide typically involves the dechlorination of ifosfamide. This can be achieved through various chemical reactions, including reduction or substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride or sodium borohydride .
Industrial Production Methods: Industrial production of this compound would likely follow similar protocols to those used for ifosfamide, with additional steps for the dechlorination process. This involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Didechloroethyl-ifosfamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazaphosphorine derivatives.
Reduction: Reduction reactions can further modify the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazaphosphorine derivatives, while reduction can yield different dechlorinated products .
Aplicaciones Científicas De Investigación
2,3-Didechloroethyl-ifosfamide has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dechlorination on the pharmacokinetics and pharmacodynamics of alkylating agents.
Biology: Researchers use it to investigate its effects on cellular processes and DNA interactions.
Medicine: It is studied for its potential use in chemotherapy, particularly in cases where traditional ifosfamide is less effective.
Mecanismo De Acción
The mechanism of action of 2,3-Didechloroethyl-ifosfamide is similar to that of ifosfamide. It involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into its active form .
Comparación Con Compuestos Similares
Ifosfamide: The parent compound, used widely in chemotherapy.
Cyclophosphamide: Another alkylating agent with similar uses.
Trofosfamide: A related compound with similar mechanisms of action
Uniqueness: 2,3-Didechloroethyl-ifosfamide is unique due to its modified structure, which may result in different pharmacokinetic and pharmacodynamic properties. This can potentially lead to improved efficacy and reduced side effects compared to its parent compound, ifosfamide .
Propiedades
Número CAS |
5638-55-1 |
|---|---|
Fórmula molecular |
C3H9N2O2P |
Peso molecular |
136.09 g/mol |
Nombre IUPAC |
2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C3H9N2O2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H3,4,5,6) |
Clave InChI |
MIXHOBKUJPATMK-UHFFFAOYSA-N |
SMILES canónico |
C1CNP(=O)(OC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)

![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
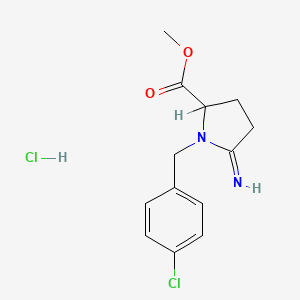



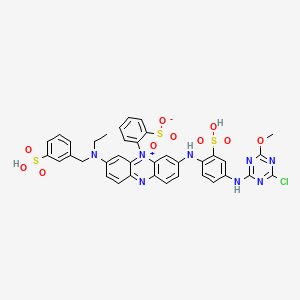

![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
